[(2-Cyclopropylpyrimidin-4-yl)methyl](methyl)amine
Description
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Properties
IUPAC Name |
1-(2-cyclopropylpyrimidin-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-10-6-8-4-5-11-9(12-8)7-2-3-7/h4-5,7,10H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCERGODDPLWUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NC=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Cyclopropylpyrimidin-4-yl)methylamine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a pyrimidine ring with a cyclopropyl group at the 2-position and a methylamine functional group. The molecular formula is CHN, and its CAS Registry Number is 1340550-29-9. The unique cyclopropyl substitution enhances the compound's stability and reactivity compared to other pyrimidine derivatives, making it an interesting candidate for medicinal chemistry.
Biological Mechanisms
- Enzyme Inhibition : Research indicates that (2-Cyclopropylpyrimidin-4-yl)methylamine may inhibit specific enzymes, particularly cyclooxygenases (COX), which play a crucial role in the inflammatory response. This inhibition could lead to potential anti-inflammatory effects, making it relevant for conditions like arthritis.
- Interaction with Nucleic Acids : The compound has shown the ability to interact with nucleic acids (DNA and RNA), potentially affecting cellular replication and transcription processes. This interaction may contribute to its biological activity by altering gene expression profiles.
- Pharmacological Applications : Preliminary studies suggest that this compound could be developed as a drug candidate for treating various diseases, including viral infections and cancers. Its structural properties may allow it to modulate biological pathways effectively.
Case Studies
- Anti-inflammatory Activity : In vitro studies demonstrated that (2-Cyclopropylpyrimidin-4-yl)methylamine significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential utility in treating inflammatory diseases.
- Anticancer Potential : A study explored the compound's effects on cancer cell lines, revealing that it induced apoptosis in certain types of cancer cells while sparing normal cells. This selective toxicity highlights its potential as an anticancer agent.
- Mechanistic Insights : X-ray crystallography has been utilized to elucidate the binding modes of (2-Cyclopropylpyrimidin-4-yl)methylamine with target proteins, providing insights into its mechanism of action at the molecular level .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Aminopyrimidine | Lacks cyclopropyl group | Different chemical properties; less potent in enzyme inhibition |
| 2-Methylpyrimidin-4-amine | Contains a methyl group instead of cyclopropyl | Variations in reactivity; lower anti-inflammatory activity |
| (5-Bromo-2-cyclopropylpyrimidin-4-yl)methylamine | Contains bromine substitution | Offers different reactivity patterns; potential for enhanced pharmacological effects |
The presence of the cyclopropyl group in (2-Cyclopropylpyrimidin-4-yl)methylamine provides distinct advantages over similar compounds, enhancing its stability and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
